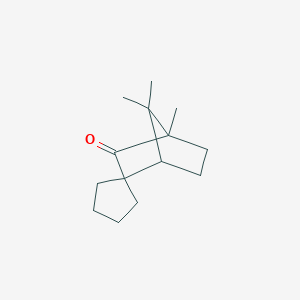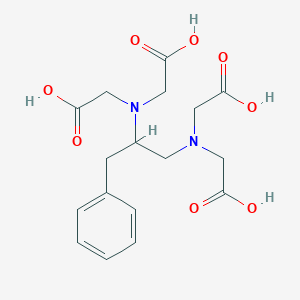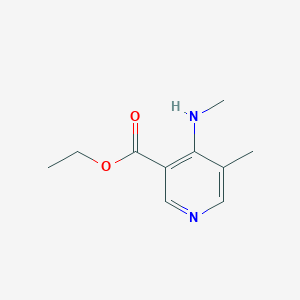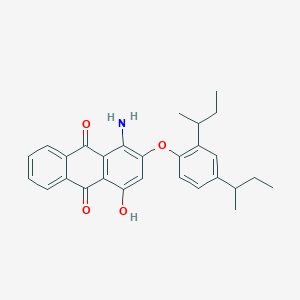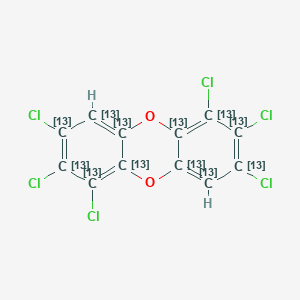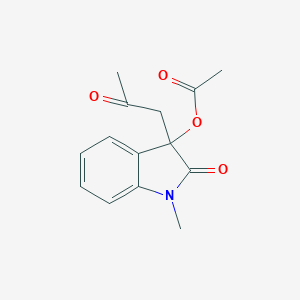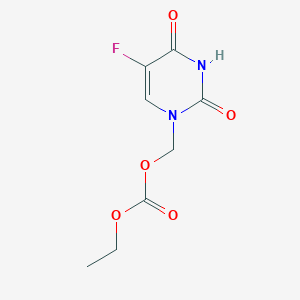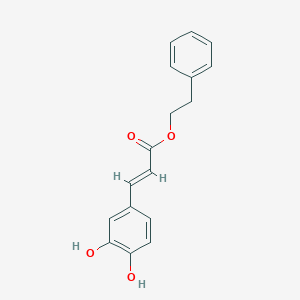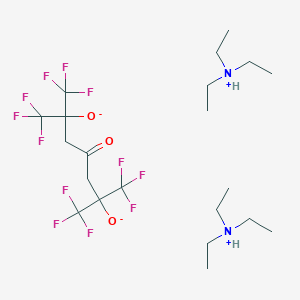
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt, also known as HHT or 3HAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt acts as a selective antagonist of the alpha-5 subunit of the GABA-A receptor. This receptor is primarily expressed in the hippocampus, a region of the brain that is critical for learning and memory. The inhibition of the alpha-5 subunit by 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt results in an increase in the excitability of hippocampal neurons, which has been shown to improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and dopamine. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to increase the release of dopamine in the prefrontal cortex, which has been implicated in the regulation of attention and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is its selectivity for the alpha-5 subunit of the GABA-A receptor. This selectivity allows for the study of the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been shown to improve cognitive function and memory in animal models of these diseases, suggesting that it may have therapeutic potential. Another potential application is in the study of addiction and substance abuse, where 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt may be used to modulate the activity of the reward system in the brain. Finally, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt may also have applications in the study of sleep disorders, where it may be used to modulate the activity of the GABA-A receptor in the brain.
Conclusion:
In conclusion, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selectivity for the alpha-5 subunit of the GABA-A receptor has made it a valuable tool in the study of cognitive function and memory, as well as other areas of neuroscience. While there are limitations to its use, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has the potential to be a valuable tool in the study of a range of physiological and pathological conditions.
Métodos De Síntesis
The synthesis method of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt involves the reaction of 2,6-bis(trifluoromethyl)-4-heptanone with triethylamine and hydroxylamine hydrochloride in acetonitrile. This reaction results in the formation of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt as a bis(triethylamine)salt. The purity of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt can be further increased by recrystallization.
Aplicaciones Científicas De Investigación
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is in the field of neuroscience, where it has been used as a tool to study the role of GABA-A receptors in the brain. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt is a selective antagonist of the alpha-5 subunit of the GABA-A receptor, which has been implicated in cognitive function and memory. 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt has also been used in the study of sleep disorders, anxiety, and depression.
Propiedades
Número CAS |
101913-86-4 |
|---|---|
Nombre del producto |
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, bis(triethylamine)salt |
Fórmula molecular |
C21H36F12N2O3 |
Peso molecular |
592.5 g/mol |
Nombre IUPAC |
1,1,1,7,7,7-hexafluoro-4-oxo-2,6-bis(trifluoromethyl)heptane-2,6-diolate;triethylazanium |
InChI |
InChI=1S/C9H4F12O3.2C6H15N/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21;2*1-4-7(5-2)6-3/h1-2H2;2*4-6H2,1-3H3/q-2;;/p+2 |
Clave InChI |
NQLSKSUBOBVYGL-UHFFFAOYSA-P |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(=O)CC(C(F)(F)F)(C(F)(F)F)[O-])C(C(F)(F)F)(C(F)(F)F)[O-] |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(C(=O)CC(C(F)(F)F)(C(F)(F)F)[O-])C(C(F)(F)F)(C(F)(F)F)[O-] |
Otros números CAS |
101913-86-4 |
Sinónimos |
4-HEPTANONE, 2,6-BIS(TRIFLUOROMETHYL)-2,6-DIHYDROXY-1,1,1,7,7,7-HEXAFL UORO-, BIS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




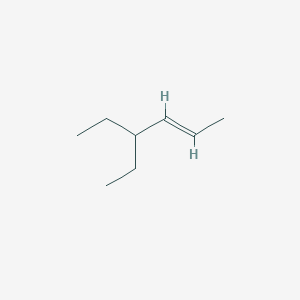

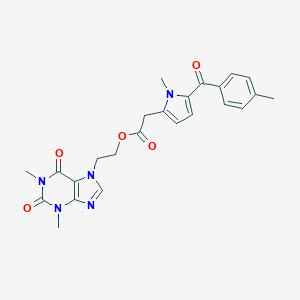

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
